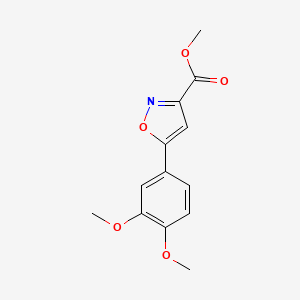

Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate

Beschreibung

Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate (CAS: 517870-17-6) is a heterocyclic organic compound with the molecular formula C₁₃H₁₃NO₅ and a molecular weight of 263.25 g/mol . It features an isoxazole core substituted with a 3,4-dimethoxyphenyl group at the 5-position and a methyl ester at the 3-position. This compound is widely utilized in biochemical research, particularly for targeting the mitogen-activated protein kinase (MAPK) signaling pathway .

Eigenschaften

IUPAC Name |

methyl 5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c1-16-10-5-4-8(6-12(10)17-2)11-7-9(14-19-11)13(15)18-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIZBBOEHIOEDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Methyl-5-(3,4-Dimethoxyphenyl)isoxazol-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können verschiedene reduzierte Formen der Verbindung ergeben.

Substitution: Die Methoxygruppen und der Isoxazolring können an Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Carbonsäuren oder Ketone ergeben, während die Reduktion Alkohole oder Amine erzeugen kann.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The methoxy groups and the isoxazole ring can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Methyl-5-(3,4-Dimethoxyphenyl)isoxazol-3-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkungsmechanismus von Methyl-5-(3,4-Dimethoxyphenyl)isoxazol-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Wegen. Es ist bekannt, dass es den Mitogen-aktivierten Proteinkinase-(MAPK)-Weg angreift, der eine entscheidende Rolle bei der Zellsignalisierung und -regulation spielt . Durch die Modulation dieses Weges kann die Verbindung verschiedene biologische Wirkungen ausüben, darunter entzündungshemmende und Antikrebsaktivitäten .

Vergleich Mit ähnlichen Verbindungen

Key Properties

- Physical State : Powder (stored at -20°C for long-term stability) .

- Solubility : Soluble in dimethyl sulfoxide (DMSO) at 10 mM concentration .

- Purity: Typically ≥95% (HPLC), with applications restricted to non-clinical research .

Comparison with Similar Compounds

Structural Analogues in the Isoxazole Carboxylate Family

The compound belongs to a broader class of isoxazole carboxylates, which exhibit structural and functional diversity based on substituents. Below is a comparative analysis with key analogues:

Key Observations :

- Ester vs. Acid : Methyl/ethyl esters (e.g., the target compound) offer better cell membrane permeability than carboxylic acid derivatives, making them preferable for cellular studies .

Functional Analogues in Pharmacology

MAPK Pathway Inhibitors

Key Insight : While both compounds modulate MAPK-related pathways, the isoxazole derivative lacks the kinase-specific selectivity of NG25, suggesting broader signaling effects .

Calcium Channel Blockers

Key Insight : Despite sharing a 3,4-dimethoxyphenyl group, Verapamil’s nitrile and alkylamine backbone confer calcium channel blockade, whereas the isoxazole ester’s planar structure favors kinase interactions .

Biologische Aktivität

Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological functions, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C13H13NO5

- Molecular Weight : 263.25 g/mol

- CAS Number : 517870-17-6

1. Antioxidant Activity

Research indicates that isoxazole derivatives, including this compound, exhibit notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is critical for preventing cellular damage and various diseases.

2. Anti-inflammatory Effects

Isoxazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX. This compound has demonstrated potential in modulating inflammatory pathways, making it a candidate for treating inflammatory disorders .

3. Immunomodulatory Properties

This compound has been studied for its effects on immune cell proliferation and cytokine production. It stimulates the mitogen-induced proliferation of lymphocytes, suggesting a role in enhancing immune responses. In particular, it shows promise in regulating genes associated with immune function .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes by competing with substrates or altering enzyme conformation.

- Gene Regulation : It influences the expression of various cytokines and transcription factors that play crucial roles in inflammation and immune response .

Research Findings

Several studies have focused on the biological activity of this compound:

Case Studies

- Neuroprotection : A study explored the neuroprotective effects of this compound in a zebrafish model of muscular dystrophy. The compound improved mitochondrial function and reduced cell death associated with oxidative stress .

- Autoimmune Disorders : Another investigation assessed its efficacy in modulating immune responses in models of autoimmune diseases. The results indicated that the compound could effectively regulate T-cell activation and cytokine production, suggesting its therapeutic potential in conditions like rheumatoid arthritis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.